molecular formula C26H26ClN3O3 B251133 N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-phenoxyacetamide

N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-phenoxyacetamide

Cat. No.: B251133
M. Wt: 464 g/mol
InChI Key: MUTQMXFZYIKDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-phenoxyacetamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and is known for its selective inhibition of certain enzymes and receptors in the human body.

Mechanism of Action

The mechanism of action of N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-phenoxyacetamide involves its selective inhibition of certain enzymes and receptors in the human body. It has been found to selectively inhibit the activity of certain kinases and phosphatases, which play a crucial role in cell signaling pathways. Additionally, it has been shown to selectively inhibit certain receptors in the brain, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating certain pathways involved in cell death. Additionally, it has been found to reduce inflammation by inhibiting the activity of certain enzymes involved in the production of inflammatory mediators. Moreover, it has been shown to have anxiolytic and antidepressant effects by selectively inhibiting certain receptors in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-phenoxyacetamide in lab experiments is its selectivity towards certain enzymes and receptors. This allows researchers to study the specific effects of this compound on particular pathways and receptors. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-phenoxyacetamide. One of the potential areas of research is its use in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, further studies can be conducted to investigate its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Moreover, the development of more selective and less toxic derivatives of this compound can also be explored.

Synthesis Methods

The synthesis of N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-phenoxyacetamide involves the reaction of 3-chloro-4-nitroaniline with 2-methylbenzoyl chloride in the presence of sodium hydroxide to form 3-chloro-4-[4-(2-methylbenzoyl)amino]aniline. This intermediate is then reacted with phenoxyacetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Scientific Research Applications

N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess potent antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been found to be effective in the treatment of anxiety and depression by selectively inhibiting certain receptors in the brain. Moreover, this compound has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Properties

Molecular Formula

C26H26ClN3O3

Molecular Weight

464 g/mol

IUPAC Name

N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C26H26ClN3O3/c1-19-7-5-6-10-22(19)26(32)30-15-13-29(14-16-30)24-12-11-20(17-23(24)27)28-25(31)18-33-21-8-3-2-4-9-21/h2-12,17H,13-16,18H2,1H3,(H,28,31)

InChI Key

MUTQMXFZYIKDJU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)COC4=CC=CC=C4)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)COC4=CC=CC=C4)Cl

Origin of Product

United States

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